4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid
CAS No.:
Cat. No.: VC14863473
Molecular Formula: C9H14N2O5S
Molecular Weight: 262.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O5S |
|---|---|
| Molecular Weight | 262.29 g/mol |
| IUPAC Name | 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]butanoic acid |
| Standard InChI | InChI=1S/C9H14N2O5S/c1-6-9(7(2)16-11-6)17(14,15)10-5-3-4-8(12)13/h10H,3-5H2,1-2H3,(H,12,13) |
| Standard InChI Key | QUMIWWITFZMBMC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NCCCC(=O)O |
Introduction
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid is a chemical compound belonging to the sulfonamide class, which includes derivatives of sulfonic acid containing an amine group. This compound features a butanoic acid backbone with a sulfonamide group attached to a 3,5-dimethylisoxazole moiety. The presence of both isoxazole and sulfonamide functionalities suggests potential biological activity, particularly in medicinal chemistry.
Synthesis and Characterization
The synthesis of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid typically involves several key steps carried out under mild conditions to preserve sensitive functional groups. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Synthesis Steps:
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Preparation of Starting Materials: This involves preparing the necessary precursors, such as 3,5-dimethylisoxazole derivatives.
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Formation of Sulfonamide Linkage: The sulfonamide group is attached to the butanoic acid backbone.
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Purification and Characterization: The final product is purified and characterized using NMR and mass spectrometry.
Biological Mechanism and Potential Applications
While the biological mechanism of action for 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid is not fully understood, compounds with similar structures have shown various pharmacological effects, including anti-inflammatory and antimicrobial activities. This suggests potential applications in pharmacology, particularly in the development of new therapeutic agents.
| Potential Applications | Description |
|---|---|
| Anti-inflammatory Agents | May exhibit anti-inflammatory properties due to the sulfonamide group. |
| Antimicrobial Agents | Could have antimicrobial effects, contributing to the development of new antibiotics. |
| Pharmacological Research | Ongoing research aims to explore its full therapeutic potential. |
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